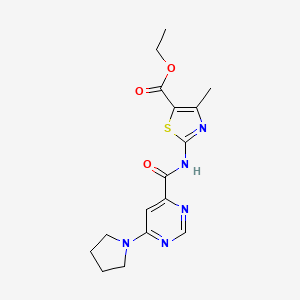

Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate” belongs to several classes of organic compounds including pyrimidines, thiazoles, and pyrrolidines . These classes of compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a thiazole ring, and a pyrrolidine ring. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidines, thiazoles, and pyrrolidines can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrimidines, thiazoles, and pyrrolidines have unique physicochemical properties that make them useful in medicinal chemistry .Applications De Recherche Scientifique

Microwave-Assisted Synthesis for Biological Evaluation

A study by Youssef and Amin (2012) demonstrated the microwave-assisted synthesis of new thiazolopyrimidine derivatives, highlighting the efficiency of microwave irradiation in reducing reaction times and improving yields. These compounds were tested for their antioxidant and antimicrobial activities, showing moderate to good results, indicating their potential for further exploration in drug development (Youssef & Amin, 2012).

Novel Pyrazolopyrimidines as Anticancer Agents

Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and evaluated them for their anticancer activities against HCT-116 and MCF-7 cancer cell lines, as well as their anti-5-lipoxygenase agent potential. This research indicates the promise of these derivatives in developing new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Thiazolopyrimidines with Molluscicidal Properties

El-Bayouki and Basyouni (1988) focused on synthesizing thiazolo[5,4-d]pyrimidines with significant molluscicidal properties. Their research contributes to the development of compounds that can be used in controlling snail populations, which are vectors for diseases such as schistosomiasis (El-Bayouki & Basyouni, 1988).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) reported on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds showed promising activity in in vitro assays, suggesting their potential as new agents in the fight against tuberculosis (Jeankumar et al., 2013).

Ionic Liquid-Promoted Synthesis of Chromone-Pyrimidine Derivatives

Tiwari et al. (2018) developed an environmentally friendly synthesis method for chromone-pyrimidine coupled derivatives using ionic liquids. These compounds exhibited significant antimicrobial activity, showcasing the role of innovative synthesis methods in the discovery of new antimicrobial agents (Tiwari et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrimidine derivatives, have been shown to interact with various biological targets .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting potential effects on related biochemical pathways .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-methyl-2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-3-24-15(23)13-10(2)19-16(25-13)20-14(22)11-8-12(18-9-17-11)21-6-4-5-7-21/h8-9H,3-7H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXMMPSRTVJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)

![N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE](/img/structure/B2777062.png)

![4-cyclopropyl-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2777064.png)

![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)

![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2777067.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2777074.png)

![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)

![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)